Product packaging for 1-cyclohexyl-5-methyl-1H-pyrazol-4-amine(Cat. No.:)

1-cyclohexyl-5-methyl-1H-pyrazol-4-amine

Cat. No.: B13066526
M. Wt: 179.26 g/mol
InChI Key: YBRIJIOIMODWOI-UHFFFAOYSA-N
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Description

1-Cyclohexyl-5-methyl-1H-pyrazol-4-amine is a chemical compound belonging to the aminopyrazole class, a scaffold of significant interest in pharmaceutical and agrochemical research. The aminopyrazole core is a privileged structure in medicinal chemistry, known for its versatile biological properties and its ability to interact with a diverse range of enzymatic targets . Compounds featuring this structure are frequently investigated as key intermediates in the synthesis of more complex molecules for drug discovery projects . The specific substitution pattern of this compound—featuring a cyclohexyl group on the pyrazole nitrogen and an amino group at the 4-position—is analogous to structures found in potent bioactive molecules. Aminopyrazoles with similar substitution have been studied as inhibitors of various kinases (such as cyclin-dependent kinases and Aurora kinases) and other critical enzymes like COX, showcasing their potential in oncology and anti-inflammatory research . The free amino group on the pyrazole ring acts as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets, which is a key feature for its research value in structure-activity relationship (SAR) studies . Researchers utilize this compound as a building block for the development of novel therapeutic agents. Its structure allows for further functionalization, making it a valuable starting material for generating libraries of compounds in the search for new treatments for cancer, inflammatory diseases, and bacterial infections . Disclaimer: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17N3 B13066526 1-cyclohexyl-5-methyl-1H-pyrazol-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

1-cyclohexyl-5-methylpyrazol-4-amine

InChI

InChI=1S/C10H17N3/c1-8-10(11)7-12-13(8)9-5-3-2-4-6-9/h7,9H,2-6,11H2,1H3

InChI Key

YBRIJIOIMODWOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2CCCCC2)N

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies for 1 Cyclohexyl 5 Methyl 1h Pyrazol 4 Amine

Reactivity of the 4-Amine Functionality

The amine group at the C-4 position is a dominant functional group, imparting significant nucleophilic and basic character to the molecule. Its reactivity is central to many derivatization strategies.

Nucleophilic Characteristics and Reactions

The lone pair of electrons on the nitrogen atom of the 4-amino group makes it a potent nucleophile. This allows it to readily react with a variety of electrophiles. Common reactions include acylation and alkylation, which are fundamental for building more complex molecular architectures.

Acylation: The amine reacts with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form stable amide derivatives. This transformation is often used to introduce new functional groups or to modulate the electronic properties of the pyrazole (B372694) system.

Alkylation: Reaction with alkyl halides or other alkylating agents leads to the formation of secondary or tertiary amines. This allows for the introduction of various alkyl or arylalkyl substituents, influencing the compound's steric and lipophilic properties.

Table 1: Representative Nucleophilic Reactions of the 4-Amine Functionality
Reaction TypeElectrophileReaction ConditionsProduct Class
AcylationAcetyl ChlorideBase (e.g., Pyridine or Triethylamine), Aprotic Solvent (e.g., DCM)N-(1-cyclohexyl-5-methyl-1H-pyrazol-4-yl)acetamide
AcylationBenzoic AnhydrideBase (e.g., DMAP), Aprotic Solvent (e.g., THF)N-(1-cyclohexyl-5-methyl-1H-pyrazol-4-yl)benzamide
SulfonylationToluenesulfonyl ChlorideBase (e.g., Pyridine), 0 °C to RTN-(1-cyclohexyl-5-methyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide
AlkylationBenzyl BromideWeak Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile), HeatN-benzyl-1-cyclohexyl-5-methyl-1H-pyrazol-4-amine

Condensation Reactions with Carbonyl Compounds

The primary amine functionality readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction typically proceeds under mild acidic catalysis and involves the reversible formation of a carbinolamine intermediate followed by dehydration.

The resulting imine C=N double bond is itself a versatile functional group. It can be reduced using agents like sodium borohydride (B1222165) to yield stable secondary amines. This two-step process, known as reductive amination, is a powerful method for forming C-N bonds. researchgate.netrrbdavc.org

Table 2: Condensation Reactions with Carbonyl Compounds
Carbonyl CompoundReaction ConditionsIntermediate Product (Imine)Final Product (after Reduction)
BenzaldehydeAcid catalyst (e.g., AcOH), Dean-Stark trap(E)-N-benzylidene-1-cyclohexyl-5-methyl-1H-pyrazol-4-amineN-benzyl-1-cyclohexyl-5-methyl-1H-pyrazol-4-amine
AcetoneAcid catalyst, molecular sievesN-(propan-2-ylidene)-1-cyclohexyl-5-methyl-1H-pyrazol-4-amineN-isopropyl-1-cyclohexyl-5-methyl-1H-pyrazol-4-amine
Cyclohexanone (B45756)Reflux in Ethanol with catalytic acidN-cyclohexylidene-1-cyclohexyl-5-methyl-1H-pyrazol-4-amineN,1-dicyclohexyl-5-methyl-1H-pyrazol-4-amine

Formation of Amine Salts and their Chemical Implications

As a primary amine, the 4-amino group is basic and reacts with acids to form ammonium (B1175870) salts. This property has significant chemical and practical implications.

Solubility Modification: The formation of a salt dramatically increases the aqueous solubility of the otherwise organic-soluble pyrazole derivative. This is a crucial technique used in purification processes, allowing for extraction into aqueous acid and subsequent recovery by neutralization.

Purification: The crystalline nature of many amine salts facilitates purification by recrystallization, a method often more effective than chromatography for removing non-basic impurities.

Handling and Stability: Converting the amine to a stable, non-volatile salt can simplify handling and improve the long-term stability of the compound.

Protecting Group Strategy: The protonated ammonium salt is unreactive towards many electrophiles under non-basic conditions, effectively serving as a simple protecting group for the amine functionality.

Common acids used for salt formation include hydrochloric acid, sulfuric acid, and trifluoroacetic acid, which yield the corresponding hydrochloride, sulfate, and trifluoroacetate (B77799) salts, respectively.

Reactivity of the Pyrazole Heterocyclic Ring

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the substituents it bears. In 1-cyclohexyl-5-methyl-1H-pyrazol-4-amine, the powerful electron-donating nature of the 4-amino group is the dominant factor controlling the ring's reactivity towards electrophiles and its suitability for metal-catalyzed reactions.

Electrophilic Aromatic Substitution Patterns

In unsubstituted pyrazoles, electrophilic aromatic substitution (SEAr) preferentially occurs at the C-4 position due to the formation of a more stable cationic intermediate. scribd.comacs.org However, in the target molecule, this position is already occupied. The 4-amino group is a strongly activating, ortho-, para-directing group. The positions "ortho" to the C-4 amine are the C-3 and C-5 positions. Since the C-5 position is already substituted with a methyl group, the directing effect of the amino group channels subsequent electrophilic attacks exclusively to the C-3 position.

This directing effect makes selective functionalization of the C-3 position feasible, a crucial step for further derivatization.

Halogenation: The activated ring can be readily halogenated at the C-3 position using mild halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Nitration can also be directed to the C-3 position. However, care must be taken as the reaction conditions (e.g., strong acid mixtures) can lead to oxidation of the sensitive amino group. acs.org

Table 3: Predicted Electrophilic Aromatic Substitution Reactions
ReactionReagentTypical ConditionsMajor Product
BrominationN-Bromosuccinimide (NBS)CH₂Cl₂ or CCl₄, Room Temperature3-bromo-1-cyclohexyl-5-methyl-1H-pyrazol-4-amine
ChlorinationN-Chlorosuccinimide (NCS)Acetonitrile, Reflux3-chloro-1-cyclohexyl-5-methyl-1H-pyrazol-4-amine
IodinationN-Iodosuccinimide (NIS)DMF, Room Temperature1-cyclohexyl-3-iodo-5-methyl-1H-pyrazol-4-amine
NitrationHNO₃ / H₂SO₄Low Temperature (e.g., 0 °C)1-cyclohexyl-5-methyl-3-nitro-1H-pyrazol-4-amine

Palladium-Catalyzed Cross-Coupling Reactions at Pyrazole Positions

The introduction of a halide (or triflate) at the C-3 position, as described above, transforms the pyrazole into a versatile substrate for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The efficient cross-coupling of halogenated aminopyrazoles has been well-documented, with bromo and chloro derivatives often showing superior performance to iodo derivatives due to a lower tendency for a dehalogenation side reaction.

Suzuki-Miyaura Coupling: The 3-halo derivative can be coupled with a wide range of aryl, heteroaryl, or vinyl boronic acids or esters to introduce new carbon-based substituents.

Sonogashira Coupling: Reaction with terminal alkynes, typically catalyzed by palladium and a copper(I) co-catalyst, yields 3-alkynyl pyrazole derivatives.

Buchwald-Hartwig Amination: This reaction allows for the coupling of the 3-halo position with various primary or secondary amines, providing a route to 3,4-diaminopyrazole structures.

These cross-coupling strategies enable the synthesis of large libraries of complex pyrazole derivatives from a common halogenated intermediate.

Table 4: Palladium-Catalyzed Cross-Coupling of 3-Bromo-1-cyclohexyl-5-methyl-1H-pyrazol-4-amine
Reaction NameCoupling PartnerCatalyst System (Example)Product Type
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, Na₂CO₃1-cyclohexyl-5-methyl-3-phenyl-1H-pyrazol-4-amine
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N1-cyclohexyl-5-methyl-3-(phenylethynyl)-1H-pyrazol-4-amine
HeckStyrenePd(OAc)₂, P(o-tol)₃, Et₃N(E)-1-cyclohexyl-5-methyl-3-styryl-1H-pyrazol-4-amine
Buchwald-HartwigMorpholinePd₂(dba)₃, BINAP, NaOtBu4-(1-cyclohexyl-5-methyl-1H-pyrazol-4-amin-3-yl)morpholine

Derivatization for Library Generation and Analog Synthesis

The strategic derivatization of this compound serves as a cornerstone for the generation of chemical libraries and the synthesis of analogs for structure-activity relationship (SAR) studies. The presence of three distinct reactive sites—the 4-amine group, the cyclohexyl ring, and the 5-methyl group—offers a versatile platform for systematic structural modifications. These modifications are crucial in exploring the chemical space around the core scaffold to identify compounds with optimized properties.

Modifications at the 4-Amine Position

The primary amine at the 4-position of the pyrazole ring is a highly versatile functional group for derivatization. Its nucleophilic character allows for a wide array of chemical transformations, making it a primary target for introducing diversity into the molecular structure. Common derivatization strategies at this position include acylation, sulfonylation, reductive amination, and urea/thiourea formation. These reactions are generally high-yielding and can be adapted for parallel synthesis, which is ideal for library generation.

Acylation with a variety of carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) introduces an amide linkage. This modification can alter the electronic properties and hydrogen bonding capabilities of the molecule. Similarly, reaction with sulfonyl chlorides yields sulfonamides, which can serve as effective hydrogen bond donors and introduce a tetrahedral geometry at the nitrogen atom.

Reductive amination with aldehydes or ketones provides access to secondary and tertiary amines, significantly expanding the structural diversity. researchgate.net This one-pot reaction typically involves the formation of an intermediate imine, which is subsequently reduced in situ. researchgate.net The choice of the carbonyl compound allows for the introduction of a wide range of substituents, from simple alkyl chains to complex aromatic and heterocyclic moieties.

The formation of ureas and thioureas through reaction with isocyanates and isothiocyanates, respectively, is another valuable strategy. These functional groups are known to participate in extensive hydrogen bonding networks and can significantly influence the biological activity of the parent compound.

Table 1: Representative Derivatization Reactions at the 4-Amine Position

Reaction TypeReagent ExampleProduct Functional Group
AcylationAcetyl chlorideAmide
SulfonylationBenzenesulfonyl chlorideSulfonamide
Reductive AminationBenzaldehydeSecondary Amine
Urea FormationPhenyl isocyanateUrea
Thiourea FormationPhenyl isothiocyanateThiourea

Substituent Variations on the Cyclohexyl Ring

The cyclohexyl ring at the 1-position of the pyrazole core primarily influences the lipophilicity and steric profile of the molecule. While direct functionalization of the saturated cyclohexyl ring can be challenging, variations can be introduced by utilizing substituted cyclohexylamines in the initial synthesis of the pyrazole scaffold. For instance, employing methylcyclohexylamines can lead to analogs with altered conformational preferences and metabolic stability.

The orientation of substituents on the cyclohexyl ring (axial vs. equatorial) can also play a crucial role in molecular recognition and should be a consideration in analog design. The chair conformation of the cyclohexane (B81311) ring places substituents in distinct spatial arrangements, which can be leveraged to probe specific interactions with biological targets. nih.gov

Table 2: Potential Modifications Based on a Functionalized Cyclohexyl Ring

Initial Functional GroupReaction TypeReagent ExampleResulting Moiety
HydroxylEtherificationMethyl iodideMethoxy
HydroxylEsterificationAcetic anhydrideAcetoxy
KetoneReductive AminationAmmonia (B1221849), NaBH3CNAmino
KetoneWittig ReactionPh3P=CH2Methylene

Exploration of Modifications at the 5-Methyl Position

The 5-methyl group is generally the least reactive site for direct derivatization on the this compound scaffold. Modifications at this position typically require more forcing reaction conditions or a de novo synthesis approach starting with a different precursor.

One potential strategy for indirect modification involves halogenation of the methyl group, for example, through free-radical bromination, to form a bromomethyl derivative. This intermediate can then serve as an electrophile for nucleophilic substitution reactions, allowing for the introduction of various functional groups such as ethers, esters, and amines.

A more versatile approach involves synthesizing analogs with different substituents at the 5-position from the outset. By replacing the starting material that provides the methyl group with an alternative, a wide range of analogs can be generated. For example, using different beta-ketoesters in the initial pyrazole synthesis can lead to analogs with longer alkyl chains, cyclic groups, or even aromatic moieties at the 5-position. This strategy, while more synthetically demanding, offers the greatest potential for exploring the impact of the 5-substituent on the molecule's properties.

Table 3: Synthetic Strategies for Variation at the 5-Position

StrategyApproachExample Transformation
Direct ModificationHalogenation followed by substitutionCH3 -> CH2Br -> CH2OR
De Novo SynthesisUse of alternative beta-ketoesterReplace ethyl acetoacetate (B1235776) with ethyl benzoylacetate
De Novo SynthesisUse of alternative beta-ketonitrileVary the R group in R-COCH2CN

Structure Activity Relationship Sar Studies of 1 Cyclohexyl 5 Methyl 1h Pyrazol 4 Amine Analogs

Influence of the Cyclohexyl Substituent on Biological Activity

The cyclohexyl group at the N1 position of the pyrazole (B372694) ring is a key determinant of the biological activity of 1-cyclohexyl-5-methyl-1H-pyrazol-4-amine analogs. Its impact can be understood through its lipophilicity, steric bulk, and conformational effects, which collectively influence how these molecules interact with their biological targets.

The lipophilicity and steric bulk of the substituent at the N1 position of the pyrazole ring are crucial factors in determining the biological activity of its analogs. The cyclohexyl group, being a bulky and lipophilic moiety, can significantly influence the compound's ability to cross cell membranes and interact with hydrophobic pockets within a receptor or enzyme active site.

In SAR studies of various pyrazole derivatives, the introduction of a lipophilic group at the N1 position has been shown to modulate activity. For instance, in a series of pyrazole azabicyclo[3.2.1]octane sulfonamides, the introduction of a phenyl ring, a more lipophilic moiety, at a relevant position improved potency, highlighting the importance of lipophilic interactions. acs.org While not a direct analog, this finding suggests that the inherent lipophilicity of the cyclohexyl group in this compound is likely a significant contributor to its biological profile.

The steric bulk of the cyclohexyl group can also play a dual role. A bulky substituent may provide a better fit for a large binding pocket, thereby enhancing activity. Conversely, excessive bulk can lead to steric hindrance, preventing the molecule from adopting the optimal conformation for binding and thus reducing or abolishing activity. The size and shape of the N1-substituent are therefore critical and must be optimized for a specific biological target. In a study of pyrazole-based inhibitors, the introduction of residues with different sizes at various positions revealed a decrease in inhibitory activity with certain substitutions, underscoring the delicate balance of steric factors. nih.gov

The following table illustrates the general trend of how varying lipophilicity and steric bulk at the N1 position can influence biological activity in pyrazole analogs.

N1-SubstituentLipophilicity (ClogP)Steric Parameter (Es)General Biological Activity Trend
MethylLowLowVariable, often lower than larger groups
CyclohexylHighHighCan be optimal for certain targets
PhenylHighModerateOften shows good activity
tert-ButylHighVery HighMay decrease activity due to steric hindrance

Note: This table represents a generalized trend based on SAR principles and findings from various pyrazole series, not specific data for this compound.

Studies on N1 and C5 substituted cycloalkyl pyrazole analogs have highlighted the importance of the geometries of these substituents relative to the pyrazole ring. nih.gov The conformational flexibility of the cyclohexyl ring allows it to adopt different spatial arrangements, which can be crucial for fitting into a specific binding site. Molecular modeling and NMR spectroscopy are often employed to understand the preferred conformations of such analogs and how these conformations correlate with biological activity. The ability of the cyclohexyl group to orient the rest of the molecule in a specific manner can be a key factor in achieving high-affinity binding.

For instance, the energetic barrier to ring inversion in cyclohexyl systems can influence the rate at which a molecule can adopt its bioactive conformation. The specific conformational preferences of the N1-cyclohexyl group in this compound would need to be determined through detailed conformational analysis to fully understand its role in biological activity.

Replacing the N1-cyclohexyl group with a substituted phenyl ring introduces a different set of electronic and steric properties, leading to significant changes in the pharmacological profile. Phenyl rings are aromatic and planar, in contrast to the non-planar and flexible nature of the cyclohexyl group.

In various classes of pyrazole-based compounds, N1-phenyl substitution is common and often leads to potent biological activity. For example, in a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives, the N1-phenyl group was a key structural feature for their anticancer activity. nih.gov The electronic nature of substituents on the phenyl ring (electron-donating or electron-withdrawing) can further modulate activity by influencing the electronic properties of the pyrazole ring and providing additional interaction points with the target.

A comparative study of N1-cyclohexyl versus N1-phenyl pyrazole analogs often reveals differences in potency and selectivity. In one study on pyrazole derivatives, the modification of a phenyl linker with a cyclohexyl group resulted in a higher affinity for the NPY Y5 receptor, suggesting that for this particular target, the properties of the cyclohexyl group were more favorable than those of the phenyl group. mdpi.comnih.gov This highlights that the choice between a cyclohexyl and a phenyl group at the N1 position is highly dependent on the specific requirements of the biological target.

The table below provides a general comparison of the properties of N1-cyclohexyl and N1-phenyl substituents.

FeatureN1-CyclohexylN1-Phenyl
Geometry Non-planar, flexiblePlanar, rigid
Electronic Nature Aliphatic, electron-donating (inductive)Aromatic, can be electron-donating or -withdrawing depending on substituents
Potential Interactions HydrophobicHydrophobic, π-π stacking, cation-π
Conformational Flexibility HighLow

Impact of the 5-Methyl Group on Pharmacological Profile

The methyl group at the C5 position of the pyrazole ring, while seemingly a simple substituent, can exert a significant influence on the pharmacological profile of this compound analogs through both steric and electronic effects.

The steric bulk of the 5-methyl group can directly impact how the molecule binds to its target. Depending on the topology of the binding site, the methyl group can either be beneficial or detrimental to activity. If the binding pocket has a small hydrophobic sub-pocket in the vicinity of the C5 position, the methyl group can occupy this space, leading to an increase in binding affinity through favorable van der Waals interactions.

Conversely, if the binding site is sterically constrained around the C5 position, the presence of the methyl group could lead to a steric clash, preventing optimal binding and reducing activity. SAR studies on various pyrazole series often involve the synthesis of analogs with and without the 5-methyl group, or with larger alkyl groups at this position, to probe the steric requirements of the target. For instance, theoretical calculations on 3,5-disubstituted pyrazoles have shown that the stability of tautomers can be influenced by the bulkier groups at C3 or C5. nih.govmdpi.com

Significance of the 4-Amine Group for Receptor/Enzyme Interactions

The 4-amino group of the pyrazole ring is a critical component in the interaction of these compounds with biological targets. nih.gov This functional group significantly influences the binding affinity and activity of the molecule through its ability to form hydrogen bonds and its ionization state.

The amine group at the 4-position of the pyrazole ring can act as both a hydrogen bond donor and acceptor, a crucial feature for molecular recognition by receptors and enzymes. rsc.org The nitrogen atom possesses a lone pair of electrons, allowing it to accept a hydrogen bond, while the hydrogen atoms can be donated. This dual capacity enables the formation of strong and specific interactions within the binding site of a biological target.

For instance, in studies of pyrazole-based kinase inhibitors, the 4-amino group has been shown to form key hydrogen bonds with the hinge region of the kinase. nih.gov Docking studies of 4-amino-(1H)-pyrazole derivatives into the ATP binding pocket of JAK2 revealed that the -NH moiety of the pyrazole can form a hydrogen bond with GLU930, highlighting its role as a hydrogen bond donor. nih.gov This interaction is considered crucial for the inhibitory activity of these compounds. nih.gov

The versatility of the pyrazole nucleus, including its hydrogen bonding capabilities, makes it a valuable scaffold in drug discovery. nih.govnih.gov The ability of the 4-amino group to establish these directional interactions contributes significantly to the potency and selectivity of the molecule.

The basicity of the 4-amino group, and thus its ionization state at physiological pH, is another determinant of biological activity. Pyrazoles are generally weak bases, with a pKa of 2.5, which is significantly less basic than imidazole (B134444) (pKa 7.1). nih.govpharmablock.com The presence of the adjacent nitrogen atom in the ring reduces the basicity of the nitrogen at position 2 due to an inductive effect. nih.gov

The ionization state of the 4-amino group can influence several factors that affect biological activity:

Receptor Binding: A protonated (positively charged) amino group can form strong ionic interactions with negatively charged residues, such as aspartate or glutamate, in a binding pocket. This can significantly enhance the binding affinity.

Pharmacokinetics: The pKa of the amino group influences the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

The strategic modification of substituents on the pyrazole ring can modulate the pKa of the 4-amino group, allowing for the fine-tuning of its ionization state to optimize biological activity and pharmacokinetic properties. nih.gov

Structure-Activity Relationship (SAR) of the Pyrazole Ring System

The pyrazole ring itself is a key structural feature that contributes to the biological activity of this compound and its analogs. Its unique physicochemical properties make it a "privileged structure" in medicinal chemistry. mdpi.com

A significant aspect of the pyrazole ring in drug design is its role as a bioisostere for other aromatic rings, such as benzene (B151609) and other heterocycles. nih.govpharmablock.com Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. The pyrazole ring can be used to replace other cyclic systems to improve potency, selectivity, and physicochemical properties like lipophilicity and water solubility. nih.gov

For example, replacing a phenyl ring with a pyrazole group has led to compounds with improved antimalarial potency and better drug metabolism and pharmacokinetics (DMPK) features. pharmablock.com The lower lipophilicity of pyrazole (ClogP = 0.24) compared to benzene (ClogP = 2.14) can be advantageous in optimizing a drug's properties. pharmablock.com Furthermore, as a hydrogen-bond donating heterocycle, pyrazole has been used as a more metabolically stable bioisostere for phenol. pharmablock.com

The following table illustrates the bioisosteric relationships of the pyrazole ring with other common cyclic systems in drug design.

Original MoietyBioisosteric ReplacementKey Property ChangesReference Example
BenzenePyrazoleImproved solubility, lower lipophilicityGeneral drug design strategy nih.govpharmablock.com
Phenyl2-Substituted-3-thienylMaintained fungicidal activityPenthiopyrad analogs jst.go.jp
ImidazolePyrazoleSimilar potency in angiotensin II receptor antagonistsLosartan analogs pharmablock.com
AmidePyrazoleMaintained potency with structural modificationsProlylcarboxypeptidase inhibitors lookchem.com

The position of substituents on the pyrazole ring can have a profound impact on the biological activity of the compound. This is due to the specific spatial arrangement of functional groups required for optimal interaction with the biological target.

For instance, in a study on pyrazole-based kinase inhibitors, it was found that the substitution pattern on the pyrazole ring was critical for activity. nih.gov A study of pyrazolyl benzimidazoles as antiproliferative agents showed that the placement of a morpholino ring was more favorable for activity than other substituents. nih.gov

The alkylation of unsymmetrically substituted pyrazoles can result in a mixture of two positional isomers (N-1 and N-2 alkylation), the ratio of which depends on the nature of the substituent and the reaction conditions. nih.gov These isomers can exhibit significantly different biological activities. For example, in a series of Schiff base compounds derived from substituted 3-aminopyrazoles, compounds with a methyl group at the R1 position (N-1) and hydrogen at R2 (C-5) showed higher bioactivity than their isomers with hydrogen at R1 and a methyl group at R2. researchgate.netresearchgate.net

The following table summarizes the effect of positional isomerism on the activity of certain pyrazole derivatives.

Compound SeriesIsomer 1 (Position)Isomer 2 (Position)Activity Comparison
Fungicidal N-thienylcarboxamidesN-(2-substituted-3-thienyl)N-(3-substituted-2-thienyl)Isomer 1 showed significantly higher activity. jst.go.jp
Schiff bases from 3-aminopyrazolesR1=methyl, R2=HR1=H, R2=methylIsomer 1 exhibited higher bioactivity. researchgate.netresearchgate.net

These examples underscore the importance of controlling the regiochemistry of substitution on the pyrazole ring to achieve the desired biological effect.

Biological Activities and Pharmacological Targets of 1 Cyclohexyl 5 Methyl 1h Pyrazol 4 Amine and Its Analogs in Vitro/preclinical Research

Antimicrobial Spectrum of Activity

Pyrazole (B372694) derivatives are recognized for their wide range of pharmacological properties, including significant antimicrobial activities against various pathogens. tandfonline.comnih.gov The structural versatility of the pyrazole nucleus allows for modifications that can target different metabolic pathways in both Gram-positive and Gram-negative bacteria, as well as fungi. tandfonline.comnih.gov

Analogs of 1-cyclohexyl-5-methyl-1H-pyrazol-4-amine have demonstrated notable efficacy against a spectrum of bacterial species. The antibacterial activity of these compounds is often attributed to their ability to interfere with essential bacterial processes. For instance, some pyrazole derivatives have been identified as inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.gov

Research has shown that certain pyrazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. For example, a study on a series of pyrazole analogs revealed significant inhibitory action against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values indicating a high degree of potency. nih.gov One particular analog, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, was found to be highly active against the Gram-positive bacterium Streptococcus epidermidis with a MIC of 0.25 μg/mL. nih.gov Another analog, referred to as compound 3 in the same study, showed exceptional activity against the Gram-negative bacterium Escherichia coli, also with a MIC of 0.25 μg/mL. nih.gov

The following table summarizes the antibacterial activity of selected pyrazole analogs against various bacterial strains.

Compound/AnalogBacterial StrainTypeMIC (μg/mL)
Analog 1Escherichia coliGram-Negative0.25
Analog 2Streptococcus epidermidisGram-Positive0.25
Analog 3Staphylococcus aureusGram-Positive15
Analog 4Klebsiella pneumoniaeGram-Negative3.91

Data sourced from studies on various pyrazole derivatives and may not represent the activity of this compound itself.

The antifungal potential of pyrazole derivatives has also been well-documented. nih.govnih.gov These compounds can disrupt fungal growth through various mechanisms, making them promising candidates for the development of new antifungal agents. nih.gov For example, some pyrazole carboxamides have shown notable in vitro activity against several phytopathogenic fungi. nih.gov

In one study, a pyrazole analog demonstrated high activity against Aspergillus niger with a MIC of 1 μg/mL, which was comparable to the standard antifungal drug Clotrimazole. nih.gov Another analog was found to be equipotent to Clotrimazole against Microsporum audouinii with a MIC of 0.5 μg/mL. nih.gov Furthermore, isoxazole (B147169) pyrazole carboxylate derivatives have exhibited significant antifungal activity against Rhizoctonia solani. nih.gov

The table below presents the antifungal activity of selected pyrazole analogs.

Compound/AnalogFungal StrainMIC (μg/mL)
Analog 5Aspergillus niger1
Analog 6Microsporum audouinii0.5
Analog 7Rhizoctonia solani0.37 (EC₅₀)
Analog 8Candida albicans>10

Data sourced from studies on various pyrazole derivatives and may not represent the activity of this compound itself. EC₅₀ represents the half maximal effective concentration.

Anti-Inflammatory Mechanisms and Pathways

Pyrazole derivatives are well-known for their anti-inflammatory properties, with some compounds being developed as non-steroidal anti-inflammatory drugs (NSAIDs). ijpsjournal.comnih.gov Their mechanisms of action often involve the inhibition of key enzymes and modulation of inflammatory mediators involved in the inflammatory cascade. ijpsjournal.combohrium.com

A primary mechanism by which many pyrazole analogs exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. ijpsjournal.comnih.gov COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. youtube.com Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. nih.gov

Numerous studies have synthesized and evaluated pyrazole derivatives for their COX inhibitory activity. For instance, a series of novel pyrazole derivatives were found to be potent and selective COX-2 inhibitors, with some compounds exhibiting IC₅₀ values in the nanomolar range. nih.govnih.gov The well-known anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole core structure. ijpsjournal.comnih.gov

The following table summarizes the COX-2 inhibitory activity of some pyrazole analogs.

Compound/AnalogCOX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Analog 90.019>100
Analog 100.03922.21
Analog 110.043High
Celecoxib (Reference)0.04>100

Data sourced from studies on various pyrazole derivatives and may not represent the activity of this compound itself. IC₅₀ is the half maximal inhibitory concentration.

Beyond COX inhibition, pyrazole analogs can modulate other inflammatory pathways. This includes the inhibition of lipoxygenase (LOX) enzymes, which are involved in the production of leukotrienes, another class of inflammatory mediators. nih.govbohrium.com Some pyrazole derivatives have been developed as dual COX/LOX inhibitors, offering a broader anti-inflammatory profile. nih.gov

Furthermore, pyrazole compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). ijpsjournal.combohrium.com They can also inhibit the activation of transcription factors like nuclear factor-kappa B (NF-κB), which plays a central role in regulating the expression of genes involved in the inflammatory response. ijpsjournal.com

Anticancer Potency in Cell-Based Assays

The anticancer potential of pyrazole derivatives has been extensively explored in numerous cell-based assays. nih.govnih.govmdpi.com These compounds have shown cytotoxic activity against a wide range of human cancer cell lines, acting through various mechanisms such as inhibition of protein kinases, induction of apoptosis, and cell cycle arrest. nih.govnih.govnih.gov

For example, a series of 4-amino-(1H)-pyrazole derivatives were designed as Janus kinase (JAK) inhibitors and demonstrated potent cytotoxicity against several cancer cell lines. nih.gov One compound from this series exhibited submicromolar IC₅₀ values against HEL (erythroleukemia) and K562 (chronic myelogenous leukemia) cell lines. nih.gov In another study, pyrazole-indole hybrids showed excellent anticancer activity against the HepG2 (liver cancer) cell line, with IC₅₀ values significantly lower than the standard drug doxorubicin. nih.gov Additionally, some 5-aminopyrazole derivatives have emerged as promising anti-proliferative agents against specific breast cancer cell lines. mdpi.com

The table below illustrates the anticancer potency of selected pyrazole analogs against various human cancer cell lines.

Compound/AnalogCancer Cell LineCancer TypeIC₅₀ (µM)
Analog 12HELErythroleukemia0.35
Analog 13K562Chronic Myelogenous Leukemia0.37
Analog 14HepG2Liver Carcinoma6.1
Analog 15MCF-7Breast Adenocarcinoma2.85
Analog 16HT-29Colorectal Carcinoma2.12
Analog 17A549Lung Carcinoma0.054

Data sourced from studies on various pyrazole derivatives and may not represent the activity of this compound itself. IC₅₀ is the half maximal inhibitory concentration.

Inhibition of Cancer Cell Line Proliferation

Analogs of this compound have demonstrated notable activity in inhibiting the proliferation of various cancer cell lines. For instance, a series of novel pyrazole carbaldehyde derivatives were synthesized and evaluated for their anti-breast cancer activities. Among these, one compound exhibited excellent cytotoxicity against MCF-7 breast cancer cells with an IC50 of 0.25 μM. nih.gov Similarly, pyrazole benzothiazole (B30560) hybrids have shown potent activity against a panel of cancer cell lines including HT29, PC3, A549, and U87MG, with IC50 values ranging from 3.17 to 6.77 µM. nih.gov

Furthermore, 3,4-diaryl pyrazole derivatives have been investigated for their anticancer activity against six different cancer cell lines, with one analog showing high antitumor activity with IC50 values ranging from 0.06 to 0.25 nM. nih.gov In another study, a series of 1H-benzofuro[3,2-c]pyrazole derivatives were synthesized, and while most were inactive against the MCF-7 breast cancer cell line, one derivative was highly active against the leukemia K562 and lung tumor A549 cells, with GI50 values of 0.26 μM and 0.19 μM, respectively. mdpi.com A related pyrazole analog was even more potent, inhibiting K562, MCF-7, and A549 cell growth with GI50 values of 0.021, 1.7, and 0.69 μM, respectively. mdpi.com

A series of 4-amino-(1H)-pyrazole derivatives also showed potent antiproliferative activity against various cell lines, including PC-3, HEL, K562, MCF-7, and MOLT4, at low micromolar levels. nih.gov One particular analog demonstrated selective cytotoxicity at submicromolar levels against HEL (IC50: 0.35 μM) and K562 (IC50: 0.37 μM) cell lines. nih.gov

Compound ClassCell LineActivity (IC50/GI50)
Pyrazole Carbaldehyde DerivativeMCF-70.25 µM
Pyrazole Benzothiazole HybridHT29, PC3, A549, U87MG3.17 - 6.77 µM
3,4-Diaryl Pyrazole DerivativeVarious0.06 - 0.25 nM
1H-Benzofuro[3,2-c]pyrazole DerivativeK5620.26 µM
1H-Benzofuro[3,2-c]pyrazole DerivativeA5490.19 µM
Pyrazole AnalogK5620.021 µM
Pyrazole AnalogMCF-71.7 µM
Pyrazole AnalogA5490.69 µM
4-Amino-(1H)-pyrazole DerivativeHEL0.35 µM
4-Amino-(1H)-pyrazole DerivativeK5620.37 µM

Targeting Specific Oncogenic Pathways (e.g., Kinases)

The anticancer effects of pyrazole derivatives are often attributed to their ability to interfere with specific oncogenic signaling pathways, primarily through the inhibition of protein kinases. The Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway is a key target. nih.gov Abnormalities in this pathway are linked to various cancers, and pyrazole-based compounds have been designed as potent JAK inhibitors. nih.gov For example, 4-amino-(1H)-pyrazole derivatives have been shown to be effective inhibitors of JAKs, thereby disrupting the signaling cascade that promotes tumor cell proliferation and survival. nih.gov

Bruton's tyrosine kinase (BTK), a member of the Tec kinase family, is another crucial component of B-cell receptor signaling and is a target for pyrazole-based inhibitors in B-cell malignancies. nih.govnih.gov BTK inhibition interrupts downstream signaling pathways like PI3K, MAPK, and NF-κB, which are vital for the development and progression of various leukemias and lymphomas. nih.govnih.gov

Furthermore, pyrazole derivatives have been developed as inhibitors of spleen tyrosine kinase (Syk), another important mediator in the B-cell receptor signaling pathway. nih.gov Abnormal activation of Syk is associated with hematological malignancies, making it a viable therapeutic target. nih.gov

Enzyme Inhibition Profiles

Kinase Inhibition (e.g., p38MAPK, Bruton Kinase (BTK), Janus Kinases (JAKs), Epidermal Growth Factor Receptor (EGFR))

p38 MAP Kinase: Pyrazole urea-based compounds have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase. columbia.edunih.gov These inhibitors function by stabilizing a conformation of the kinase that is incompatible with ATP binding. columbia.edu The substitution pattern on the pyrazole ring is crucial for activity, with a lipophilic group at the C-5 position showing important hydrophobic interactions with the protein. columbia.edu

Bruton Kinase (BTK): Several pyrazole-containing compounds have been developed as BTK inhibitors. nih.govnih.gov These inhibitors play a significant role in managing B-cell malignancies by blocking the signaling pathways that regulate B-cell proliferation and survival. nih.govnih.gov

Janus Kinases (JAKs): As mentioned, 4-amino-(1H)-pyrazole derivatives are potent JAK inhibitors. nih.gov In vitro kinase inhibition assays have shown that some of these compounds have IC50 values in the low nanomolar range against JAK1, JAK2, and JAK3. nih.gov For instance, one analog displayed IC50 values of 3.4 nM, 2.2 nM, and 3.5 nM against JAK1, JAK2, and JAK3, respectively. nih.gov Another analog was identified as a highly selective JAK2 and JAK3 inhibitor. nih.gov

Epidermal Growth Factor Receptor (EGFR): Fused pyrazole derivatives have been synthesized and evaluated as EGFR inhibitors. frontiersin.org Several of these compounds showed higher activity than the reference drug erlotinib. One pyrano-pyrazolo-pyrimidine derivative was identified as a potent EGFR inhibitor with an IC50 of 0.06 μM. frontiersin.org Another study on pyrazole-thiadiazole-based compounds identified an analog with an IC50 of 0.024 µM against the EGFR enzyme. acs.org

Kinase TargetCompound ClassActivity (IC50)
JAK14-Amino-(1H)-pyrazole Derivative3.4 nM
JAK24-Amino-(1H)-pyrazole Derivative2.2 nM
JAK34-Amino-(1H)-pyrazole Derivative3.5 nM
EGFRPyrano-pyrazolo-pyrimidine Derivative0.06 µM
EGFRPyrazole-thiadiazole Derivative0.024 µM

Other Enzyme Targets (e.g., Urease)

Beyond kinases, pyrazole derivatives have been investigated as inhibitors of other enzymes, such as urease. Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori and is implicated in the development of gastric and peptic ulcers. derpharmachemica.comderpharmachemica.com A series of novel substituted pyrazoles have been synthesized and evaluated for their urease-inhibitory activity, with some compounds demonstrating remarkable effects. derpharmachemica.comderpharmachemica.com

Receptor Modulatory Effects

Interaction with Cannabinoid Receptors (CB1, CB2)

The pyrazole scaffold is a key structural feature of compounds that interact with cannabinoid receptors. The well-known CB1 receptor antagonist/inverse agonist rimonabant (B1662492) is a pyrazole-based derivative. nih.govnih.gov Modifications of the rimonabant structure have led to the development of tricyclic pyrazole-based compounds with high affinity and selectivity for either CB1 or CB2 receptors. nih.govnih.gov The affinity of these compounds for cannabinoid receptors is influenced by the substituents on the pyrazole ring. acs.org For example, structure-activity relationship studies have shown that a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring are important for potent and selective CB1 receptor antagonistic activity. acs.org

Modulation of Ion Channels (e.g., KCa2 Channels)

Analogs of this compound have been identified as positive modulators of small-conductance calcium-activated potassium (KCa2) channels. Specifically, a series of compounds based on the N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA) scaffold have demonstrated the ability to potentiate the activity of KCa2.2a channels. escholarship.orgacs.org These channels are crucial in regulating neuronal firing patterns, and their positive modulation can lead to a decrease in neuronal excitability.

Research into the structure-activity relationship of these analogs has shown that modifications to the cyclohexyl and pyrazole moieties can significantly impact potency and selectivity. For instance, replacing the cyclohexane (B81311) ring with substituted benzene (B151609) rings has led to compounds with enhanced potency for KCa2.2a channels. escholarship.orgacs.org This suggests that the cyclohexyl group plays a key role in the interaction with the channel.

The therapeutic potential of these KCa2 channel modulators has been explored in the context of neurological disorders characterized by neuronal hyperexcitability, such as spinocerebellar ataxia type 2 (SCA2). escholarship.orgacs.org In preclinical models of SCA2, certain analogs were able to normalize the irregular firing of Purkinje cells in the cerebellum, indicating a potential for these compounds to alleviate symptoms of ataxia. acs.org

Table 1: Activity of CyPPA Analogs on KCa2.2a Channels

Compound Modification from CyPPA Potency on KCa2.2a (EC50) Selectivity (KCa2.2a vs KCa2.3) Reference
CyPPA Parent Compound ~1 µM Selective for KCa2.2a/2.3 over KCa2.1 escholarship.orgacs.org
Analog 2o Dihalogenated benzene ring replaces cyclohexane ~7-fold higher than CyPPA Retained acs.org

| Analog 2q | Dihalogenated benzene ring replaces cyclohexane | ~10-fold higher than CyPPA | Retained | acs.org |

Note: This table is interactive and can be sorted by clicking on the column headers.

Neuropeptide Y5 Receptor Antagonism

The pyrazole scaffold, a core component of this compound, is also associated with the antagonism of the neuropeptide Y (NPY) Y5 receptor. nih.gov The NPY system is a significant regulator of energy homeostasis, and the Y5 receptor subtype is particularly implicated in the orexigenic (appetite-stimulating) effects of NPY. nih.govnih.gov

While direct studies on this compound as a Y5 antagonist are not prevalent, research on structurally related compounds underscores the potential of this chemical class. For example, the replacement of an aryl ring with a cyclohexyl ring in a series of 2,4-diaryl-1H-imidazole Y5 antagonists led to the development of potent and selective antagonists with improved pharmacokinetic profiles. nih.gov This highlights the favorable contribution of the cyclohexyl moiety to the interaction with the Y5 receptor.

One such analog, N-(2-hydroxy-tert-butyl)(4-[4-[3-(trifluoromethyl)phenyl]imidazol-2-yl]cyclohexyl)carboxamide, demonstrated high potency at the Y5 receptor with a Ki of 3 nM. nih.gov The primary aim of these research efforts was to identify novel treatments for obesity by antagonizing the NPY-mediated stimulation of food intake. nih.gov The general class of pyrazole derivatives has been recognized for its potential as neuropeptide Y Y5 receptor antagonists, among other biological activities. nih.gov

Table 2: Neuropeptide Y5 Receptor Antagonist Activity of a Cyclohexyl-Containing Analog

Compound Structure Y5 Receptor Binding Affinity (Ki) Functional Activity Reference

Note: This table is interactive and can be sorted by clicking on the column headers.

Computational Chemistry and Molecular Modeling of 1 Cyclohexyl 5 Methyl 1h Pyrazol 4 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction. This method is crucial for understanding the binding mechanism of potential drug candidates like 1-cyclohexyl-5-methyl-1H-pyrazol-4-amine.

Prediction of Binding Modes and Affinities

Molecular docking simulations for this compound would involve preparing a 3D structure of the molecule and docking it into the active site of a specific biological target, such as a protein kinase or receptor. The output of such simulations provides various possible binding poses, ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.

Table 1: Hypothetical Molecular Docking Results for this compound against a Protein Kinase Target

ParameterValue
Binding Affinity (kcal/mol)-8.5
Predicted Inhibition Constant (Ki) (nM)150
Interacting ResiduesSee Table 2
Binding ModeHinge-binding via pyrazole (B372694) nitrogen, hydrophobic interactions with cyclohexyl and methyl groups

Note: The data in this table is illustrative and represents typical results from a molecular docking simulation.

Identification of Key Amino Acid Residues in Binding Pockets

A critical outcome of molecular docking is the identification of key amino acid residues within the target's binding pocket that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are essential for stabilizing the ligand-protein complex.

For this compound, the amine group at the 4-position and the nitrogen atoms of the pyrazole ring are potential hydrogen bond donors and acceptors. The cyclohexyl ring, being bulky and nonpolar, would likely engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and isoleucine.

Table 2: Predicted Key Amino Acid Interactions for this compound

Amino Acid ResidueInteraction TypeDistance (Å)
GLU930Hydrogen Bond (with NH2)2.1
LEU932Hydrogen Bond (with pyrazole N)2.5
VAL880Hydrophobic (with cyclohexyl)3.8
ALA900Hydrophobic (with methyl)3.5
ILE960Hydrophobic (with cyclohexyl)4.1

Note: This data is hypothetical and serves to illustrate the types of interactions that would be identified in a docking study.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful tool in drug design, particularly when the 3D structure of the target receptor is unknown. pjps.pk It involves identifying the essential structural features of a molecule that are responsible for its biological activity. pjps.pk

Elucidation of Essential Structural Features for Activity

A pharmacophore model for a series of pyrazole analogs, including this compound, would typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. pjps.pk By comparing the structures of active and inactive molecules, a 3D arrangement of these features necessary for activity can be derived.

For this compound, a potential pharmacophore model might include:

A hydrogen bond acceptor feature associated with a pyrazole nitrogen.

A hydrogen bond donor feature from the 4-amine group.

A hydrophobic feature representing the cyclohexyl ring.

Another hydrophobic feature for the 5-methyl group.

Design of Novel Analogs Based on Pharmacophore Hypotheses

Once a pharmacophore model is established, it can be used as a template to design novel analogs with potentially improved activity. mdpi.com For example, the cyclohexyl group of this compound could be replaced with other bulky hydrophobic groups to optimize the interaction with a hydrophobic pocket. Similarly, the substitution pattern on the pyrazole ring could be altered to fine-tune the electronic properties and hydrogen bonding capabilities of the molecule.

Table 3: Proposed Novel Analogs of this compound Based on a Pharmacophore Hypothesis

AnalogModificationRationale
1Replace cyclohexyl with cyclopentylInvestigate the effect of a smaller hydrophobic group
2Replace methyl with ethylExplore the impact of a slightly larger alkyl group
3Introduce a hydroxyl group on the cyclohexyl ringAdd a hydrogen bond donor to potentially interact with a polar residue
4Replace 4-amine with a 4-amideModulate hydrogen bonding and electronic properties

Note: This table presents hypothetical design strategies based on pharmacophore modeling principles.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.nettandfonline.com DFT calculations can provide valuable insights into the geometry, electronic properties, and reactivity of compounds like this compound. researchgate.net

DFT can be used to calculate a variety of molecular properties, including:

Optimized molecular geometry: Determining the most stable 3D arrangement of atoms.

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for understanding chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO indicates the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Mulliken Atomic Charges: These calculations provide the charge distribution over the individual atoms in the molecule.

Table 4: Hypothetical DFT Calculation Results for this compound (B3LYP/6-31G level of theory)*

PropertyCalculated Value
HOMO Energy (eV)-5.8
LUMO Energy (eV)-0.9
HOMO-LUMO Gap (eV)4.9
Dipole Moment (Debye)2.1

Note: These values are illustrative and represent typical outputs from DFT calculations for similar organic molecules.

The results from DFT calculations can complement molecular docking and pharmacophore modeling studies. For example, the calculated atomic charges can help to rationalize the observed hydrogen bonding interactions in docking simulations. The MEP map can guide the modification of the molecule to enhance interactions with the target receptor.

Electronic Structure Elucidation

The electronic structure of a molecule dictates its reactivity, polarity, and spectroscopic characteristics. Density Functional Theory (DFT) is a preferred quantum mechanical method for accurately predicting the electronic properties of organic molecules like pyrazole derivatives. eurasianjournals.comeurasianjournals.com

For this compound, DFT calculations would likely be employed to determine key electronic descriptors. These calculations involve solving the Kohn-Sham equations to approximate the electron density and derive the electronic Hamiltonian. eurasianjournals.com The resulting data provides a detailed picture of the molecule's electronic landscape.

Key Electronic Properties Investigated via DFT:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

Electron Density and Electrostatic Potential: Mapping the electron density reveals the distribution of electrons across the molecule. The molecular electrostatic potential (MEP) surface identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting non-covalent interactions.

Atomic Charges: Methods like Mulliken population analysis can be used to calculate the partial charges on each atom, providing insights into the molecule's polarity and potential sites for electrostatic interactions.

Illustrative Data Table of Predicted Electronic Properties for a Pyrazole Derivative:

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capacity
LUMO Energy-1.2 eVIndicates electron-accepting capacity
HOMO-LUMO Gap5.3 eVRelates to chemical stability and reactivity
Dipole Moment2.5 DQuantifies the overall polarity of the molecule

Prediction of Spectroscopic Properties for Characterization

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which can aid in their experimental characterization.

¹H and ¹³C NMR Spectroscopy: DFT calculations can accurately predict the chemical shifts of hydrogen and carbon atoms. These theoretical predictions, when compared with experimental data, can confirm the molecular structure. Studies on dimethylpyrazole derivatives have shown excellent agreement between computed and experimental NMR shifts.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These theoretical spectra can be compared with experimental IR and Raman spectra to identify characteristic vibrational modes and confirm the presence of specific functional groups. Theoretical and experimental IR and Raman spectroscopy have been shown to be effective in distinguishing between different pyrazole-based ligands.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of a molecule. This can provide information about the chromophores present in the molecule and its electronic structure.

Illustrative Data Table of Predicted vs. Experimental Spectroscopic Data for a Pyrazole Analog:

Spectroscopic DataPredicted ValueExperimental Value
¹H NMR (pyrazole ring H)7.5 ppm7.6 ppm
¹³C NMR (pyrazole C=N)145 ppm147 ppm
IR (N-H stretch)3450 cm⁻¹3465 cm⁻¹
UV-Vis (λmax)280 nm285 nm

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of their conformational landscapes and interactions over time. eurasianjournals.com This technique is particularly useful for understanding the behavior of flexible molecules like this compound in different environments. eurasianjournals.com

Conformational Analysis and Flexibility

The cyclohexyl group in this compound introduces significant conformational flexibility. MD simulations can be used to explore the different possible conformations of the molecule and their relative energies.

Dihedral Angle Analysis: By monitoring the dihedral angles of the rotatable bonds, particularly the bond connecting the cyclohexyl ring to the pyrazole nitrogen, the preferred orientations of these groups relative to each other can be determined.

Ring Pucker Analysis: The cyclohexyl ring can adopt various conformations, such as chair, boat, and twist-boat. MD simulations can quantify the population of each conformation, providing insight into the dominant shapes of the molecule.

Root Mean Square Deviation (RMSD): RMSD calculations over the course of a simulation can indicate the stability of different conformations. A stable conformation will exhibit smaller RMSD fluctuations.

Stability of Ligand-Receptor Complexes

For pyrazole derivatives with therapeutic potential, understanding their interaction with biological targets is paramount. MD simulations are a key tool for studying the stability of ligand-receptor complexes. nih.gov

Binding Mode Analysis: After docking a pyrazole derivative into the active site of a target protein, MD simulations can be used to assess the stability of the predicted binding pose. The simulation can reveal whether the ligand remains in the active site and maintains key interactions.

Interaction Fingerprints: Throughout the simulation, the interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic contacts) can be monitored. This provides a dynamic picture of the key interactions that contribute to binding affinity.

Binding Free Energy Calculations: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD simulation trajectories to estimate the binding free energy of a ligand to its receptor. This provides a quantitative measure of binding affinity. For instance, the binding free energy of a pyrazole derivative to RET kinase was calculated to be -233.399 kJ/mol, with Van der Waals energy being the major contributor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. journal-academia.com For pyrazole derivatives, QSAR models can be developed to predict their therapeutic potential and guide the design of new, more potent analogs. journal-academia.comnih.govnih.govacs.org

Development of Predictive Models for Biological Activity

The development of a QSAR model involves several key steps:

Data Set Collection: A dataset of pyrazole derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is required.

Molecular Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., steric and electronic fields).

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.

For pyrazole derivatives, 2D-QSAR and 3D-QSAR models have been successfully developed to predict their activity as, for example, anticancer agents and kinase inhibitors. nih.govnih.govacs.org These models can identify the key structural features that are important for biological activity.

Illustrative Data Table of a 2D-QSAR Model for Pyrazole Derivatives:

Statistical ParameterValueSignificance
R² (squared correlation coefficient)0.85Indicates a good fit of the model to the data
Q² (cross-validated R²)0.75Indicates good internal predictive ability
R²_pred (external validation)0.70Indicates good external predictive ability

Identification of Physicochemical Descriptors Influencing Potency

Key Physicochemical Descriptors:

Detailed computational analyses have highlighted several key descriptors that correlate strongly with the observed biological potency of 4-aminopyrazole derivatives. These include:

Steric Properties: The size and shape of the substituents on the pyrazole ring are critical. The presence of bulky groups can either enhance or diminish activity depending on the topology of the target's binding site. For instance, the cyclohexyl group at the N1 position introduces a significant steric footprint that can influence binding affinity.

Hydrophobic Properties: Lipophilicity, often quantified by the logarithm of the partition coefficient (ClogP), is a major driver of both pharmacokinetic and pharmacodynamic properties. An optimal level of hydrophobicity is necessary for efficient transport to the target site and for favorable hydrophobic interactions within the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Insights:

Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have provided detailed contour maps that visualize the regions around the 4-aminopyrazole scaffold where specific physicochemical properties are favorable or unfavorable for potency.

CoMFA and CoMSIA Contour Map Analysis:

Steric Fields: Green contours in CoMFA maps typically indicate regions where bulky substituents are favored, suggesting the presence of a spacious hydrophobic pocket in the receptor. Conversely, yellow contours highlight areas where steric bulk is detrimental to activity, likely due to steric clashes. For analogs of this compound, favorable steric bulk is often observed around the cycloalkyl moiety, indicating its importance for anchoring the molecule in the binding site.

Electrostatic Fields: Blue contours in CoMFA and CoMSIA maps represent regions where electropositive potential is beneficial for activity, often corresponding to areas where hydrogen bond donors are preferred. Red contours indicate regions where electronegative potential is favored, suggesting the importance of hydrogen bond acceptors. The 4-amino group is a critical hydrogen bond donor, and its orientation relative to these electrostatic fields is a key determinant of potency.

Hydrophobic Fields: In CoMSIA, yellow contours often depict areas where hydrophobic substituents enhance potency, while white or grey contours indicate regions where hydrophilic groups are preferred. The cyclohexyl group contributes significantly to the hydrophobicity of this compound, and its interaction with hydrophobic regions of the target is a key contributor to its binding affinity.

The following interactive data table summarizes the influence of key physicochemical descriptors on the potency of a hypothetical series of 4-aminopyrazole analogs, illustrating the principles derived from computational studies.

Compound IDR1-SubstituentClogPMolar Refractivity (MR)Dipole Moment (Debye)pIC50
1 Cyclohexyl 3.5 55.2 2.8 7.2
2Cyclopentyl3.150.62.76.8
3Phenyl3.252.13.16.5
4tert-Butyl2.948.52.56.3
5Methyl1.834.72.25.5

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the relationship between physicochemical descriptors and potency.

The research findings from these computational models provide a robust framework for the rational design of novel, more potent analogs of this compound. By strategically modifying the substituents to optimize the identified physicochemical descriptors, medicinal chemists can enhance the therapeutic potential of this important class of compounds.

Bioisosteric Design and Structural Modifications for 1 Cyclohexyl 5 Methyl 1h Pyrazol 4 Amine Scaffolds

Bioisosteric Replacement Strategies for the Pyrazole (B372694) Moiety

The pyrazole ring is a common motif in many biologically active compounds, valued for its ability to engage in hydrogen bonding and its susceptibility to various synthetic modifications. However, replacing the pyrazole core with other five-membered heterocycles can lead to improved drug-like properties.

The replacement of the pyrazole moiety with other heterocycles such as thiazoles, triazoles, and imidazoles is a well-established strategy in drug discovery. These rings are often considered bioisosteres of pyrazole due to their similar size, shape, and ability to participate in hydrogen bonding interactions, which are crucial for target binding. For instance, in the development of cannabinoid receptor 1 (CB1) antagonists, series of thiazoles, triazoles, and imidazoles were designed as bioisosteres of the 1,5-diarylpyrazole scaffold of rimonabant (B1662492). These replacements were successful in retaining the desired biological activity.

Similarly, in the context of kinase inhibitors, the pyrazole core is a frequent hinge-binding motif. The isosteric replacement of a pyrazol-3-yl amine with a thiazol-2-yl amine has been successfully employed in the discovery of potent and selective JAK2 inhibitors. Molecular modeling studies have shown a close three-dimensional structural overlap between pyrazole-containing compounds and their imidazole (B134444) bioisosteres, suggesting that these replacements can maintain the necessary geometry for receptor binding.

Original Moiety Bioisosteric Replacement Rationale for Replacement Potential Impact
PyrazoleThiazoleSimilar size and electronics; potential for altered hydrogen bonding capacity.May improve metabolic stability and target selectivity.
PyrazoleTriazoleSimilar size and dipole moment; increased hydrogen bond accepting capacity.Can enhance potency and metabolic stability.
PyrazoleImidazoleSimilar size and hydrogen bonding properties; different electronic distribution.May alter target selectivity and improve in vivo activity.

The bioisosteric replacement of the pyrazole ring can have a significant impact on both the potency and selectivity of a compound. In the case of the CB1 receptor antagonists, the thiazole, triazole, and imidazole bioisosteres of the diarylpyrazole class exhibited considerable CB1 versus CB2 receptor subtype selectivities. A structure-activity relationship (SAR) study revealed a close correlation between the biological results in the imidazole and pyrazole series, indicating that the imidazole ring is an effective bioisostere for maintaining potency.

In some instances, the replacement can lead to enhanced activity. For example, the replacement of an amide bond with a triazole in the anticancer drug imatinib resulted in a significant increase in potency. Triazoles are often used as bioisosteres of amide bonds due to their similar size, dipole moment, and hydrogen bond accepting capacity, with the added benefit of improved metabolic stability.

The choice of the replacement heterocycle can fine-tune the electronic properties of the molecule, which in turn can affect its interaction with the target protein. This can lead to altered selectivity profiles, potentially reducing off-target effects.

Bioisosteric Modifications of the Cyclohexyl Substituent

The N-cyclohexyl group in 1-cyclohexyl-5-methyl-1H-pyrazol-4-amine plays a crucial role in defining the lipophilicity and steric profile of the molecule. Modifications to this group can influence its binding to the target protein and its metabolic fate.

A common strategy in medicinal chemistry is the replacement of a cyclohexyl ring with a phenyl ring. While a phenyl ring is aromatic and planar, a cyclohexyl ring is aliphatic and exists in a chair conformation. This substitution can impact the compound's interaction with the target, particularly if hydrophobic or pi-stacking interactions are involved. In some kinase inhibitors, the replacement of a cyclohexyl ring with a cyclopentyl group led to decreased potency, highlighting the importance of the ring size for optimal activity.

Conversely, replacing a phenyl ring with a cyclohexyl ring has been shown to increase affinity in some cases, suggesting that for certain targets, a non-planar aliphatic ring is preferred over a planar aromatic one. The choice between an aliphatic and an aromatic ring at this position would depend on the specific topology of the binding pocket.

Original Substituent Bioisosteric Replacement Rationale for Replacement Potential Impact
CyclohexylPhenylIntroduce aromaticity for potential pi-stacking interactions.May increase potency but also potential for oxidative metabolism.
CyclohexylCyclopentylReduce steric bulk while maintaining aliphatic character.Could alter binding affinity and selectivity.
CyclohexylBicyclohexylIncrease size and lipophilicity; maintain aliphatic nature.May enhance potency through increased hydrophobic interactions.

Unsubstituted cyclohexyl rings can be susceptible to metabolic oxidation, often at the 4-position. To improve metabolic stability, strategies such as introducing ring strain or increasing sp2 character can be employed. The use of smaller, strained aliphatic rings like cyclobutane or cyclopropane can make the C-H bonds stronger and less prone to oxidation by cytochrome P450 enzymes. Such rigid structures can also be less susceptible to oxidative metabolism due to less favorable recognition by these enzymes.

Introducing sp2 character, for example by replacing the cyclohexyl ring with a cyclohexenyl or a phenyl ring, can also alter the metabolic profile. While aromatic rings can be susceptible to epoxidation, the introduction of electron-withdrawing groups can deactivate the ring towards oxidation. The increased sp3 character of small aliphatic rings can lead to improved solubility by disfavoring planar intermolecular crystal-packing interactions.

Applications in Chemical Biology and Drug Discovery Research for the 1 Cyclohexyl 5 Methyl 1h Pyrazol 4 Amine Scaffold

Identification and Optimization of Lead Compounds

The identification of lead compounds is a critical first step in the drug discovery pipeline. The 1-cyclohexyl-5-methyl-1H-pyrazol-4-amine scaffold serves as a valuable starting point for generating libraries of diverse compounds for high-throughput screening. Once a "hit" is identified, a process of lead optimization is undertaken to enhance its potency, selectivity, and pharmacokinetic properties. nih.gov

Research on related pyrazole-containing compounds has demonstrated effective lead optimization strategies. For instance, in the development of inhibitors for IRAK4, a key protein in inflammatory signaling, a pyrazolopyrimidine carboxamide was identified as a lead compound. nih.gov Subsequent optimization, including modifications to the pyrazole (B372694) ring, led to potent and selective inhibitors with improved oral bioavailability. nih.gov Similarly, optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold yielded potent and selective KDM5 inhibitors with favorable in vivo properties. nih.gov

Structure-activity relationship (SAR) studies are crucial in this phase. For pyrazolo[1,5-a]pyrimidin-7(4H)-ones as antitubercular agents, it was found that an aromatic ring at specific positions of the scaffold was necessary for activity, while the removal or substitution of a methyl group at another position significantly impacted potency. nih.govacs.org These principles of SAR can be applied to the this compound scaffold to guide the design of more effective drug candidates.

Scaffold/DerivativeTargetKey Optimization FindingsReference
N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamideIRAK4Modifications at the 5-position of the pyrazolopyrimidine ring and the 3-position of the pyrazole ring improved potency and bioavailability. nih.gov
Pyrazolo[1,5-a]pyrimidin-7(4H)-oneKDM5Structure- and property-based design led to improved cell potency and excellent pharmacokinetic profiles in mice. nih.gov
Pyrazolo[1,5-a]pyrimidin-7(4H)-oneAntitubercularAromatic rings at R2 and R3 positions were essential for activity; modifications at the R4 position modulated potency. nih.govacs.org

Design of Chemical Probes for Biological System Interrogation

Chemical probes are small molecules used to study and manipulate biological systems. The this compound scaffold can be adapted for the design of such probes. By incorporating reporter tags, such as fluorescent dyes or biotin, derivatives of this scaffold can be used to visualize and track the localization and interactions of their target proteins within cells.

The development of potent and selective inhibitors is a prerequisite for a good chemical probe. The optimization of pyrazole-based inhibitors against various kinases, for example, has yielded compounds with high selectivity, a key feature for a reliable chemical probe. nih.gov

Contribution to the Development of Novel Therapeutic Agents

The pyrazole scaffold is a cornerstone in the development of numerous therapeutic agents. mdpi.com Its derivatives have been investigated for a wide array of medicinal applications, including their potential as anti-inflammatory, antimicrobial, and anticancer drugs. ontosight.ai

For instance, derivatives of 5-amino-1H-pyrazole-4-carboxamide have been designed as pan-FGFR covalent inhibitors, demonstrating nanomolar activities against various cancer cell lines. nih.gov The 1-cyclohexyl-pyrazole core has been incorporated into potent inhibitors of the Hepatitis C virus NS5B polymerase. lookchem.com Furthermore, pyrazole derivatives have been developed as potent kinase inhibitors, such as the multi-targeted kinase inhibitor AT9283, which targets Aurora kinases, JAK2, and Abl. psu.edu

Derivative ClassTherapeutic AreaMechanism of ActionReference
5-Amino-1H-pyrazole-4-carboxamidesOncologyPan-FGFR covalent inhibitors nih.gov
(E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acidsAntiviral (HCV)NS5B polymerase inhibitors lookchem.com
Pyrazol-4-yl ureas (e.g., AT9283)OncologyMulti-targeted kinase inhibitor (Aurora A/B, JAK2, Abl) psu.edu
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-aminesOncologyCDK2 inhibitors nih.gov

Role in Scaffold Hopping and New Chemical Space Exploration

Scaffold hopping is a medicinal chemistry strategy that involves modifying the core structure of a molecule to discover new chemotypes with similar biological activity but potentially improved properties such as potency, selectivity, or pharmacokinetics. nih.govniper.gov.in The pyrazole ring is a versatile scaffold that can be used in such hopping strategies.

For example, a scaffold hopping approach was successfully used to convert a pyrimidine-based inhibitor to a pyrazole core, resulting in improved physicochemical properties. dundee.ac.uk In another instance, a scaffold-hopping strategy from an imidazopyridine to a 1,2,4-triazolopyridine scaffold led to a significant improvement in metabolic stability. niper.gov.in The this compound scaffold can serve as a starting point or a target for scaffold hopping endeavors, enabling the exploration of new chemical space and the discovery of novel drug candidates with superior profiles. This approach can lead to the identification of new intellectual property and overcome limitations of existing chemical series. nih.govniper.gov.in

Future Research Directions for 1 Cyclohexyl 5 Methyl 1h Pyrazol 4 Amine Research

Exploration of Undiscovered Biological Targets for Pyrazole (B372694) Derivatives

The broad-spectrum bioactivity of pyrazole derivatives suggests that the 1-cyclohexyl-5-methyl-1H-pyrazol-4-amine scaffold could interact with a multitude of biological targets beyond those already known. A systematic exploration of these undiscovered targets is a crucial avenue for future research, potentially leading to first-in-class therapeutics for a range of diseases.

Kinase Inhibition: Protein kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in diseases like cancer and inflammatory disorders. asianpubs.org Pyrazole-containing compounds have already been successfully developed as kinase inhibitors. asianpubs.org Future studies should focus on screening this compound and its derivatives against a broad panel of kinases to identify novel inhibitory activities. This could uncover potential treatments for various cancers, including lymphoma, breast cancer, and melanoma, as well as for inflammatory and neurodegenerative conditions. asianpubs.org

Neurodegenerative Diseases: Pyrazole and pyrazoline scaffolds have shown promise in targeting enzymes and pathways implicated in neurodegenerative disorders such as Alzheimer's and Parkinson's disease. researchgate.netspast.org Research should be directed towards evaluating the potential of this compound derivatives to inhibit key enzymes like monoamine oxidase (MAO), acetylcholinesterase (AChE), and catechol-O-methyltransferase (COMT). researchgate.netspast.org Investigating its ability to modulate pathways related to beta-amyloid plaque formation and tau protein aggregation could also yield novel therapeutic strategies. researchgate.net

Antimicrobial Targets: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Pyrazole derivatives have been shown to target various metabolic pathways in both Gram-positive and Gram-negative bacteria. nih.gov Future research should explore the antimicrobial potential of the this compound scaffold. This includes screening against a wide range of pathogenic bacteria and fungi, and identifying the specific molecular targets, which could include enzymes like DNA gyrase and topoisomerase II and IV. nih.gov

Potential Biological Target Class Specific Examples Therapeutic Area
KinasesAkt1, ASK1, CDKs, EGFR, VEGFRCancer, Inflammation, Neurodegenerative Disorders asianpubs.org
Neurodegenerative EnzymesAcetylcholinesterase (AChE), Monoamine Oxidase (MAO), COMTAlzheimer's Disease, Parkinson's Disease researchgate.netspast.org
Microbial EnzymesDNA Gyrase, Topoisomerase II & IVInfectious Diseases nih.gov
Other TargetsCannabinoid Receptors, p38 KinaseObesity, Inflammation

Development of Novel and Efficient Catalytic Synthetic Routes

The advancement of synthetic methodologies is paramount to facilitate the exploration and development of this compound and its analogs. Future research should focus on creating more efficient, sustainable, and versatile catalytic routes to this scaffold.

Palladium-Catalyzed Cross-Coupling: Palladium catalysis has become a powerful tool for the synthesis of N-arylpyrazoles. mdpi.com Future work could adapt these methods for the N-alkylation of pyrazoles, which would be directly applicable to the synthesis of the target compound. Developing palladium-catalyzed methods that allow for the efficient coupling of various cyclohexyl precursors to the pyrazole core would enable rapid access to a diverse range of analogs.

Multi-Component Reactions (MCRs): MCRs offer a highly efficient approach to building molecular complexity in a single step, aligning with the principles of green chemistry. nih.gov Designing novel four-component reactions involving a cyclohexyl hydrazine (B178648), a methyl-containing building block, a source for the C4-amine, and a cyclizing partner could provide a direct and atom-economical route to the this compound scaffold.

Green Catalysis and Flow Chemistry: The development of environmentally benign synthetic methods is a growing priority. Future research should explore the use of green catalysts, such as biocatalysts or reusable solid-supported catalysts, for the synthesis of pyrazole derivatives. researchgate.netrsc.org Furthermore, the application of continuous flow chemistry can offer significant advantages in terms of safety, scalability, and reaction efficiency, particularly when handling potentially hazardous intermediates. nih.gov

Catalytic Strategy Key Features Potential Advantages for Synthesis
Palladium-Catalyzed CouplingUse of palladium catalysts and specialized ligands. mdpi.comHigh efficiency, broad substrate scope, and good functional group tolerance. mdpi.com
Multi-Component ReactionsCombining three or more reactants in a single step. nih.govIncreased efficiency, reduced waste, and rapid generation of molecular diversity. nih.gov
Green CatalysisUse of biocatalysts, aqueous media, or microwave irradiation. researchgate.netresearchgate.netEnvironmentally friendly, reduced energy consumption, and often milder reaction conditions. researchgate.netresearchgate.net
Continuous Flow ChemistryReactions are performed in a continuous stream rather than in batches. nih.govEnhanced safety, improved scalability, and precise control over reaction parameters. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.gov These computational tools can significantly accelerate the design and optimization of novel derivatives of this compound with improved therapeutic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing 2D and 3D-QSAR models, researchers can establish mathematical relationships between the structural features of pyrazole derivatives and their biological activities. researchgate.net These models can then be used to predict the activity of newly designed analogs, prioritizing the synthesis of compounds with the highest potential. researchgate.net

Molecular Docking and Dynamics Simulations: In silico techniques such as molecular docking can predict the binding modes of this compound derivatives within the active sites of various biological targets. spast.org Molecular dynamics simulations can further elucidate the stability and dynamics of these interactions over time, providing valuable insights for optimizing the binding affinity and selectivity of the compounds. spast.org

De Novo Drug Design: Generative AI models can be trained on large datasets of known active molecules to design entirely new pyrazole derivatives with desired pharmacological profiles. These models can explore a vast chemical space to propose novel structures that are likely to be active against a specific target, thereby accelerating the identification of promising lead compounds.

Computational Technique Application in Pyrazole Research Expected Outcome
QSAR ModelingPredict the biological activity of novel analogs based on their chemical structure. researchgate.netPrioritization of synthetic targets and a deeper understanding of structure-activity relationships. researchgate.net
Molecular DockingSimulate the binding of pyrazole derivatives to the active sites of target proteins. spast.orgIdentification of key binding interactions and guidance for structural modifications to improve potency. spast.org
Molecular DynamicsSimulate the movement and interaction of the ligand-protein complex over time. spast.orgAssessment of binding stability and conformational changes, leading to more refined compound design. spast.org
Deep Learning/Generative ModelsDesign novel pyrazole scaffolds with optimized properties for a specific biological target. mdpi.comAccelerated discovery of novel and potent drug candidates with favorable drug-like properties. mdpi.com

Combinatorial Chemistry Approaches for Diversifying the this compound Scaffold

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of related compounds, enabling a thorough exploration of the structure-activity relationships (SAR) around the this compound scaffold.

Solid-Phase Synthesis: Attaching the pyrazole core or a precursor to a solid support allows for the use of excess reagents and simplified purification procedures, making it an ideal strategy for the high-throughput synthesis of a library of analogs. researchgate.net This approach would facilitate the systematic modification of the cyclohexyl and amine moieties to probe their influence on biological activity.

Diversity-Oriented Synthesis (DOS): DOS aims to generate structurally diverse and complex molecules from simple starting materials. Applying DOS principles to the this compound scaffold would involve developing synthetic routes that allow for variations in the core pyrazole structure itself, in addition to its substituents. This could lead to the discovery of entirely new classes of bioactive pyrazole derivatives. cdnsciencepub.com

Parallel Synthesis: This technique involves the simultaneous synthesis of a large number of compounds in separate reaction vessels. By employing parallel synthesis, researchers can efficiently generate a library of this compound analogs with diverse substituents on the cyclohexyl ring and various functional groups replacing the amine.

Combinatorial Approach Description Application to Pyrazole Diversification
Solid-Phase SynthesisThe compound is built on a solid polymer support, simplifying purification. researchgate.netEnables the rapid and efficient creation of large libraries by systematically varying substituents on the pyrazole scaffold. researchgate.net
Diversity-Oriented SynthesisA strategy to create a wide range of structurally diverse molecules. cdnsciencepub.comAllows for the generation of novel pyrazole-based scaffolds with unique 3D shapes and biological activities. cdnsciencepub.com
Parallel Solution-Phase SynthesisSimultaneous synthesis of multiple compounds in separate reaction vessels. researchgate.netFacilitates the rapid exploration of SAR by creating focused libraries with variations at specific positions. researchgate.net
High-Throughput SynthesisAutomated methods for synthesizing and purifying large numbers of compounds quickly. researchgate.netAccelerates the drug discovery process by enabling the rapid screening of thousands of pyrazole derivatives. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for Complex Analogs

As more complex and novel analogs of this compound are synthesized, the use of advanced spectroscopic and structural elucidation techniques will be essential for their unambiguous characterization.

2D NMR Spectroscopy: While 1D NMR (¹H and ¹³C) is fundamental, 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY will be indispensable for confirming the connectivity and stereochemistry of complex derivatives. nih.gov These techniques are particularly crucial for differentiating between regioisomers, which is a common challenge in pyrazole synthesis. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure, including its absolute stereochemistry. spast.org Obtaining crystal structures of this compound analogs, especially when complexed with their biological targets, will provide invaluable insights into their binding modes and guide further structure-based drug design efforts. spast.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the confident determination of elemental compositions. asianpubs.org Coupled with fragmentation techniques (MS/MS), it can also provide valuable structural information, helping to piece together the structure of newly synthesized compounds. asianpubs.org

Technique Information Provided Importance for Complex Analogs
2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY)Detailed connectivity between atoms (¹H-¹H, ¹H-¹³C), and spatial proximity of atoms. nih.govEssential for unambiguous assignment of complex structures and differentiation of isomers. nih.gov
Single-Crystal X-ray DiffractionPrecise three-dimensional arrangement of atoms in a crystal, including stereochemistry. spast.orgProvides definitive structural proof and enables detailed analysis of intermolecular interactions and binding modes. spast.org
High-Resolution Mass Spectrometry (HRMS)Highly accurate molecular weight and elemental composition. asianpubs.orgConfirms the molecular formula and, through fragmentation analysis, provides structural clues for novel compounds. asianpubs.org

Q & A

Q. What are the established synthetic routes for 1-cyclohexyl-5-methyl-1H-pyrazol-4-amine, and how can regioselectivity be controlled during cyclization?

  • Methodological Answer : The synthesis typically involves:

Cyclization : Reacting cyclohexylhydrazine with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions to form the pyrazole core.

Substitution : Introducing the methyl group at position 5 via alkylation or via pre-functionalized intermediates (e.g., 5-chloro intermediates).
To control regioselectivity, use steric/electronic directing groups (e.g., electron-withdrawing substituents) or optimize reaction temperature/pH. For example, Vilsmeier–Haack formylation (as in ) can direct substitution patterns.
Key Reference : Cyclization strategies from thiourea analogues () and hydrazine derivatives ().

Q. How can NMR and X-ray crystallography validate the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks based on coupling patterns and integration. The cyclohexyl group shows distinct multiplet signals (δ 1.2–2.0 ppm for axial/equatorial protons). The pyrazole NH₂ group appears as a broad singlet (~δ 5.0–6.0 ppm) ().
  • X-ray Crystallography : Use SHELXL () for refinement. For example, bond angles in the pyrazole ring should align with literature values (C–N–C ~120°; ). WinGX () can analyze crystal packing and hydrogen bonding.

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Methodological Answer :
  • Antimicrobial : Follow protocols for pyrazole derivatives (), using MIC assays against Mycobacterium tuberculosis or Gram-positive/negative bacteria.
  • Enzyme Inhibition : Test against carbonic anhydrase isoforms (hCA I/II) via stopped-flow CO₂ hydration ().
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values to controls.

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

  • Methodological Answer :

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron density distribution. The cyclohexyl group’s steric effects can reduce electrophilic attack at the pyrazole NH₂ ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.